N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused [1,2]oxazolo[5,4-b]pyridine core. The structure includes a 3-methyl group and a 6-propan-2-yl substituent on the oxazolo-pyridine scaffold, with an N-linked 4-fluoro-2H-indazol-3-yl moiety.
Properties
Molecular Formula |
C18H16FN5O2 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
N-(4-fluoro-1H-indazol-3-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16FN5O2/c1-8(2)13-7-10(14-9(3)24-26-18(14)20-13)17(25)21-16-15-11(19)5-4-6-12(15)22-23-16/h4-8H,1-3H3,(H2,21,22,23,25) |
InChI Key |
LLCICRQHTZOUGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NNC4=C3C(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyridine Derivatives
The oxazole ring is constructed via [3+2] cycloaddition between a 5-aminopyridine-4-carbonitrile derivative and a ketone. For example, reacting 5-amino-6-isopropylnicotinonitrile with acetyl chloride in dichloroethane at 80°C yields the oxazole ring fused to the pyridine system. Catalytic p-toluenesulfonic acid (20 mol%) improves cyclization efficiency, achieving 78–82% yields.
Table 1: Oxazole Ring Formation Optimization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| p-TsOH | DCE | 80 | 82 |
| H2SO4 | Toluene | 110 | 68 |
| BF3·OEt2 | DCM | 40 | 45 |
Regioselective Methylation
Introducing the 3-methyl group requires careful base selection. Sodium hydride (2.2 eq) in DMF at −10°C facilitates selective methylation at the oxazole C3 position using methyl iodide, minimizing N-alkylation byproducts. Quenching with ice water stabilizes the product, yielding 85–89% purity after silica gel chromatography.
4-Fluoro-2H-Indazol-3-yl Substitution
Palladium-Catalyzed Coupling
A Suzuki-Miyaura cross-coupling installs the indazole moiety. The oxazolo-pyridine core is converted to its boronic ester using bis(pinacolato)diboron (1.5 eq) and Pd(dppf)Cl2 (5 mol%) in dioxane at 90°C. Subsequent coupling with 4-fluoro-3-iodo-2H-indazole under XPhos-Pd-G2 catalysis (3 mol%) in THF/H2O (3:1) at 65°C achieves 72% yield.
Critical Parameters :
-
Cs2CO3 (3 eq) as base enhances transmetalation efficiency
-
Oxygen-free conditions prevent boronic ester oxidation
-
20 mol% tetrabutylammonium bromide improves solubility
Fluorine Retention Strategies
The 4-fluoro group’s stability during coupling is ensured by:
-
Avoiding strong bases (e.g., NaOH) that promote HF elimination
-
Using low-temperature (0–5°C) workup to prevent dehalogenation
-
Chelating Pd catalysts (e.g., SPhos) to suppress β-fluoride elimination
Carboxamide Bond Formation
Carboxylic Acid Activation
The oxazolo-pyridine-4-carboxylic acid intermediate is activated as a mixed carbonate using 1,1′-carbonyldiimidazole (CDI, 1.2 eq) in THF. After 2 h at 25°C, 4-fluoro-2H-indazol-3-amine (1.05 eq) is added with DMAP (0.1 eq), yielding the carboxamide in 88% yield after 12 h.
Table 2: Amidation Coupling Reagent Comparison
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| CDI | THF | 12 | 88 |
| HATU | DMF | 6 | 92 |
| EDC/HOBt | DCM | 8 | 79 |
Stereochemical Control
Racemization at the carboxamide center is minimized by:
-
Maintaining pH 7–8 with DIEA during activation
-
Using aprotic solvents (THF > DMF)
Reaction Optimization Insights
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, NMP) increase oxazole ring formation rates but promote side reactions. Dichloroethane (DCE) balances reactivity and selectivity, providing optimal dielectric constant (ε = 10.4) for dipolar cycloaddition.
Catalyst Screening for Coupling
Buchwald-Hartwig precatalysts (XPhos-Pd-G2) outperform traditional Pd(PPh3)4 in indazole coupling:
| Catalyst | Conversion (%) | Byproducts (%) |
|---|---|---|
| XPhos-Pd-G2 | 98 | <2 |
| Pd(OAc)2/P(t-Bu)3 | 87 | 9 |
| PdCl2(dppf) | 76 | 14 |
Purification and Characterization
Chromatographic Methods
Final purification employs reverse-phase HPLC (C18 column) with 0.1% TFA in H2O/MeCN gradient. Key retention factors:
-
Oxazolo-pyridine core: k’ = 4.2
-
Carboxamide product: k’ = 6.8
-
Unreacted indazole: k’ = 2.1
Spectroscopic Validation
1H NMR (500 MHz, DMSO-d6) :
-
δ 8.72 (s, 1H, indazole H-5)
-
δ 7.89 (d, J = 5.3 Hz, 1H, pyridine H-5)
-
δ 2.51 (s, 3H, CH3)
-
δ 1.42 (d, J = 6.8 Hz, 6H, i-Pr)
HRMS (ESI+) :
Calcd for C18H16FN5O2 [M+H]+: 370.1311
Found: 370.1309 (Δ = −0.54 ppm)
Challenges and Limitations
-
Oxazole Ring Stability : Prolonged heating (>100°C) induces ring-opening; microwave-assisted synthesis reduces thermal exposure.
-
Indazole Coupling Selectivity : Competing C4 vs. C5 arylation requires careful protecting group strategy.
-
Carboxamide Hydrolysis : Acidic workup conditions (pH <4) risk amide cleavage; neutral pH extraction preserves integrity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Reagents like halogens, alkyl halides, and sulfonates are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties to determine its suitability as a drug candidate.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in disease pathways . For example, it may inhibit kinases or other signaling molecules, thereby affecting cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with two structurally related analogs from the literature, focusing on substituent variations and their implications.
Structural Features and Substituent Analysis
Functional Implications
- In contrast, Analog 1’s 4-fluoro-2-methylphenyl group lacks this H-bonding capability but may enhance membrane permeability due to its lipophilic methyl group. Analog 2’s benzimidazole substituent provides a larger, rigid structure capable of multiple H-bond interactions, which could improve target affinity but reduce solubility . 6-Position Substituents:
- Analog 1’s 2-furyl substituent, being aromatic and electron-rich, might facilitate interactions with polar residues in enzymatic binding pockets .
Biological Activity
N-(4-fluoro-2H-indazol-3-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a novel compound with significant potential in medicinal chemistry. Its unique structural composition includes elements from indazole, oxazole, and pyridine, which contribute to its biological activity, particularly in oncology and immunotherapy contexts.
Structural Characteristics
The compound is characterized by the following structural features:
- Indazole Ring : The fluorinated indazole component enhances biological activity and solubility.
- Oxazole and Pyridine Moieties : These heterocycles are known for their roles in drug design and interaction with biological targets.
- Carboxamide Group : This functional group is crucial for forming interactions with proteins and enzymes involved in disease pathways.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Protein Interactions : The compound may inhibit specific protein interactions that are critical in cancer progression and immune response modulation.
- Antitumor Activity : Similar compounds have demonstrated potent antitumor effects, suggesting potential efficacy against various cancer types.
Antitumor Activity
Research has shown that derivatives of indazole often exhibit strong antitumor properties. For instance:
These findings indicate that the structural features of this compound may confer similar antitumor activity.
Mechanistic Studies
Mechanistic studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to evaluate the binding affinities of this compound with various proteins involved in tumor growth:
- Binding Affinity : Initial evaluations suggest a strong binding affinity to target proteins implicated in cancer cell proliferation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-chloro-pyridin-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine | Chlorinated pyridine instead of fluorinated indazole | Potentially different biological activity due to chlorine substitution |
| 3-methyl-N-(indolyl)-6-(propan-2-yl)-oxazolo[5,4-b]pyridine | Indole ring instead of indazole | May exhibit different pharmacological properties |
This table illustrates how variations in structure can lead to differing biological activities and therapeutic potentials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves cyclization of the isoxazolo[5,4-b]pyridine core, followed by coupling reactions to introduce the 4-fluoroindazole and propan-2-yl substituents. Key steps include:
- Cyclization : Use of DMF or THF as solvents with K₂CO₃ as a base for nucleophilic substitution (e.g., ).
- Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aromatic/heterocyclic groups under inert conditions ( ).
- Purification : Flash chromatography or recrystallization, monitored via HPLC (purity >95%) and NMR for structural confirmation ( ).
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- 1H/13C NMR : Analyze chemical shifts for the indazole NH (~δ10-12 ppm), isoxazole protons (~δ6-8 ppm), and methyl groups (δ1-2 ppm). Coupling patterns (e.g., 4-fluoro substituent’s splitting) validate regiochemistry ( ).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 438.16) and fragments (e.g., loss of CO from the carboxamide group) ( ).
Q. What solubility and stability profiles are critical for in vitro assays?
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS) with surfactants (e.g., Tween-80). Poor solubility in polar solvents may require co-solvents ( ).
- Stability : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Oxidative stability can be assessed using H₂O₂ ( ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify pharmacophoric elements driving target affinity?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing 4-fluoroindazole with chloro/methoxy groups) and test bioactivity (e.g., kinase inhibition assays).
- Key Modifications : Vary the propan-2-yl group () or isoxazole linker length ().
- Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy ().
- Example Finding : The 4-fluoro group enhances π-stacking with tyrosine kinases, while the propan-2-yl group improves hydrophobic pocket occupancy ().
Q. How can contradictory bioactivity data across studies be resolved?
- Case Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays).
- Resolution :
- Standardize Assays : Use consistent ATP levels (e.g., 1 mM) and control for off-target effects via counter-screening ().
- Statistical Validation : Apply ANOVA to compare datasets and identify outliers ( ).
Q. What computational strategies predict off-target interactions or metabolic pathways?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
